Cas no 2034256-59-0 (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound featuring a benzothiophene core linked to a hydroxylethyl group and an N-hydroxysuccinimide (NHS) ester-functionalized acetamide moiety. This structure confers reactivity with primary amines, making it useful for bioconjugation and crosslinking applications in peptide and protein chemistry. The NHS ester ensures efficient amide bond formation under mild conditions, while the benzothiophene scaffold may enhance stability or binding affinity in targeted modifications. Its balanced hydrophilicity and reactivity profile make it suitable for controlled derivatization in biochemical research, particularly where selective functionalization is required. The compound's purity and defined reactivity are critical for reproducible results in complex molecular systems.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide structure
2034256-59-0 structure
Product name:N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS No:2034256-59-0
MF:C16H16N2O4S
MW:332.3742
CID:5347874

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • Inchi: 1S/C16H16N2O4S/c19-12(11-9-23-13-4-2-1-3-10(11)13)7-17-14(20)8-18-15(21)5-6-16(18)22/h1-4,9,12,19H,5-8H2,(H,17,20)
    • InChI Key: YWBDQJHULSJTQB-UHFFFAOYSA-N
    • SMILES: S1C([H])=C(C2=C([H])C([H])=C([H])C([H])=C12)C([H])(C([H])([H])N([H])C(C([H])([H])N1C(C([H])([H])C([H])([H])C1=O)=O)=O)O[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 483
  • Topological Polar Surface Area: 115
  • XLogP3: 0.4

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-4181-2μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-4181-30mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
30mg
$119.0 2023-09-08
Life Chemicals
F6521-4181-10μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-4181-20μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-4181-4mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
4mg
$66.0 2023-09-08
Life Chemicals
F6521-4181-40mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
40mg
$140.0 2023-09-08
Life Chemicals
F6521-4181-2mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
2mg
$59.0 2023-09-08
Life Chemicals
F6521-4181-3mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
3mg
$63.0 2023-09-08
Life Chemicals
F6521-4181-5mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
5mg
$69.0 2023-09-08
Life Chemicals
F6521-4181-10mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034256-59-0
10mg
$79.0 2023-09-08

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide Related Literature

Additional information on N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Research Briefing on N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 2034256-59-0)

In recent years, the compound N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 2034256-59-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiophene and pyrrolidine-dione moieties, has shown promising potential in various therapeutic applications, particularly in targeted drug delivery and enzyme inhibition. The following briefing provides an overview of the latest research developments related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves a multi-step process that ensures high yield and purity. Recent studies have optimized the synthetic pathway, incorporating novel catalysts and green chemistry principles to enhance efficiency and reduce environmental impact. The compound's structural features, including the benzothiophene ring and the reactive pyrrolidine-dione group, are critical for its biological activity, enabling interactions with specific protein targets and cellular pathways.

One of the most notable findings in recent research is the compound's role as a potent inhibitor of certain enzymes involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have demonstrated its ability to selectively bind to and modulate the activity of key enzymes, such as kinases and proteases, which are often dysregulated in diseases like cancer and autoimmune disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant inhibitory effects on a specific kinase implicated in tumor growth, with an IC50 value in the nanomolar range.

Beyond its enzyme inhibitory properties, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has also been explored for its potential in targeted drug delivery systems. Researchers have functionalized the molecule to create prodrugs or conjugates that can selectively release therapeutic agents at disease sites. This approach has shown promise in preclinical models, particularly for treating solid tumors and inflammatory diseases, where precise drug delivery is crucial for minimizing off-target effects.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, bioavailability, and potential toxicity need to be thoroughly addressed in future studies. However, the growing body of research underscores the compound's versatility and potential as a cornerstone in the development of next-generation therapeutics. Ongoing investigations are expected to further elucidate its mechanisms and expand its applications, paving the way for innovative treatments in chemical biology and medicine.

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